molecular formula C4H6BrClN2S B2935766 (4-Bromo-1,2-thiazol-5-yl)methanamine hydrochloride CAS No. 2126160-70-9

(4-Bromo-1,2-thiazol-5-yl)methanamine hydrochloride

Cat. No.: B2935766
CAS No.: 2126160-70-9
M. Wt: 229.52
InChI Key: NFPIOLRWVVOSPR-UHFFFAOYSA-N
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Description

(4-Bromo-1,2-thiazol-5-yl)methanamine hydrochloride ( 2126160-70-9) is a chemical building block with the molecular formula C4H6BrClN2S and a molecular weight of 229.53 g/mol . Its molecular structure features a bromo-substituted thiazole ring, a scaffold recognized in medicinal chemistry for its prevalence in privileged structures that interact with various biological targets . The 5-ene-thiazolidinone derivatives and related structures are extensively explored in organic and medicinal chemistry as a source for compounds with diverse pharmacological profiles . Specifically, thiazol-5-yl derivatives have been identified as key structural components in the synthesis of potent non-imidazole histamine H3 receptor antagonists, which are investigated for potential applications in central nervous system disorders . The primary value of this compound lies in its utility as a versatile synthetic intermediate. The presence of reactive functional groups, including the bromo substituent and the primary amine, makes it suitable for further chemical modifications, such as nucleophilic substitution and amide coupling, enabling the construction of more complex molecules for pharmaceutical research and development . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-bromo-1,2-thiazol-5-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2S.ClH/c5-3-2-7-8-4(3)1-6;/h2H,1,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPIOLRWVVOSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC(=C1Br)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1,2-thiazol-5-yl)methanamine hydrochloride typically involves the bromination of 1,2-thiazole followed by the introduction of a methanamine group. One common method involves the reaction of 1,2-thiazole with bromine to form 4-bromo-1,2-thiazole. This intermediate is then reacted with formaldehyde and ammonium chloride under acidic conditions to yield (4-Bromo-1,2-thiazol-5-yl)methanamine hydrochloride .

Industrial Production Methods

Industrial production methods for (4-Bromo-1,2-thiazol-5-yl)methanamine hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1,2-thiazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Bromo-1,2-thiazol-5-yl)methanamine hydrochloride is a compound with diverse applications in scientific research, particularly in medicinal chemistry, materials science, and biological studies. Its unique structural features, including a thiazole ring, a bromine atom, and a methanamine group, contribute to its versatile use as a building block for synthesizing pharmaceutical compounds and novel materials.

Scientific Research Applications

(4-Bromo-1,2-thiazol-5-yl)methanamine hydrochloride has several scientific research applications:

  • Medicinal Chemistry It serves as a fundamental building block in synthesizing pharmaceutical compounds, especially those targeting antimicrobial and anticancer activities. The thiazole moiety is crucial for binding to biological targets, while the bromine atom enhances binding affinity and specificity. The methanamine group facilitates hydrogen bonding with target molecules, increasing biological activity.
  • Materials Science This compound is instrumental in developing novel materials with specific electronic or optical properties.
  • Biological Studies It functions as a probe in biochemical assays to study enzyme activities and protein interactions.

(4-Bromo-1,2-thiazol-5-yl)methanamine hydrochloride exhibits significant biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have demonstrated the compound's promising antimicrobial properties. In vitro assays indicate its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values determined for several pathogens, showcasing its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study assessed its effects on human cancer cell lines, showing significant growth inhibition in glioma and melanoma cell lines, with IC50 values indicating potent cytotoxicity.

Table: Anticancer Activity of (4-Bromo-1,2-thiazol-5-yl)methanamine hydrochloride

Cell LineIC50 Value (µM)Mechanism of Action
Glioma23.30 ± 0.35Inhibition of Na+/K(+)-ATPase
Melanoma<30Induction of apoptosis

Case Studies

  • In Vitro Studies A study evaluated the compound's effect on six different cancer cell lines, revealing a consistent pattern of growth inhibition across all tested lines.
  • Enzyme Interaction The compound was found to inhibit specific enzymes associated with cancer progression, such as Ras oncogene activity.

Mechanism of Action

The mechanism of action of (4-Bromo-1,2-thiazol-5-yl)methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The bromine atom and the thiazole ring play crucial roles in its binding affinity and specificity. The methanamine group can form hydrogen bonds with target molecules, enhancing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Thiazole Rings

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride
  • Formula : C₁₀H₉ClN₂S·HCl
  • Molecular Weight : 261.17 g/mol
  • CAS : 690632-35-0
  • Properties : Melting point (mp) = 268°C
  • Key Difference: Replaces the bromothiazole core with a 4-chlorophenyl-substituted thiazole.
[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride Monohydrate
  • Formula : C₁₀H₉ClN₂S·HCl·H₂O
  • Molecular Weight : 279.18 g/mol
  • CAS : 690632-12-3
  • Properties : mp = 203–204°C
  • Key Difference: The 3-chlorophenyl substituent and monohydrate form reduce melting point compared to the 4-chlorophenyl analog, highlighting the impact of substituent position on crystallinity .

Halogen and Core Heterocycle Variations

(4-Bromo-2,3-difluorophenyl)methanamine Hydrochloride
  • CAS : 1980086-47-2
  • Key Difference : Replaces the thiazole ring with a bromo- and difluoro-substituted benzene ring. The phenyl core may reduce metabolic stability compared to thiazole derivatives but could improve bioavailability in certain environments .
(4-Isopropyl-5-((2-methylallyl)thio)-4H-1,2,4-triazol-3-yl)methanamine Hydrochloride
  • Core Heterocycle : 1,2,4-Triazole
  • Key Difference : The triazole ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. The isopropyl and methylallylthio substituents suggest utility in metal coordination or enzyme inhibition .

Structural and Functional Analysis

Molecular Weight and Solubility

  • The target compound (229.53 g/mol ) is lighter than phenyl-substituted analogs (e.g., 261.17–279.18 g/mol ) due to the absence of a benzene ring. This may improve aqueous solubility, critical for drug formulation .
  • Hydrochloride salt formation is a common strategy across all compared compounds to enhance solubility and crystallinity.

Thermal Stability

  • The 4-chlorophenyl thiazole derivative has a significantly higher melting point (268°C ) than the 3-chlorophenyl analog (203–204°C ), indicating that substituent position strongly influences crystal packing and thermal stability .

Biological Activity

(4-Bromo-1,2-thiazol-5-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications, supported by empirical data and case studies.

Synthesis

The synthesis of (4-Bromo-1,2-thiazol-5-yl)methanamine hydrochloride typically involves the bromination of 1,2-thiazole followed by the introduction of a methanamine group. A common method includes:

  • Bromination : 1,2-thiazole is reacted with bromine to form 4-bromo-1,2-thiazole.
  • Formation of Methanamine : The brominated product is then treated with formaldehyde and ammonium chloride under acidic conditions to yield the target compound.

Biological Activity

Research indicates that (4-Bromo-1,2-thiazol-5-yl)methanamine hydrochloride exhibits a range of biological activities, particularly in antimicrobial and anticancer domains.

The biological activity is attributed to several structural components:

  • Thiazole Ring : The thiazole moiety is crucial for binding to biological targets.
  • Bromine Atom : Enhances binding affinity and specificity towards enzymes or receptors.
  • Methanamine Group : Facilitates hydrogen bonding with target molecules, increasing biological activity.

Antimicrobial Activity

Studies have demonstrated that (4-Bromo-1,2-thiazol-5-yl)methanamine hydrochloride exhibits promising antimicrobial properties. In vitro assays indicated its effectiveness against various bacterial strains. For example:

  • Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, showcasing its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A notable study assessed its effects on human cancer cell lines:

  • Inhibition of Cell Growth : The compound showed significant growth inhibition in glioma and melanoma cell lines with IC50 values indicating potent cytotoxicity .
Cell LineIC50 Value (µM)Mechanism of Action
Glioma23.30 ± 0.35Inhibition of Na+/K(+)-ATPase
Melanoma<30Induction of apoptosis

Case Studies

  • In Vitro Studies : A study evaluated the compound's effect on six different cancer cell lines, revealing a consistent pattern of growth inhibition across all tested lines .
  • Enzyme Interaction : The compound was found to inhibit specific enzymes associated with cancer progression, such as Ras oncogene activity .

Comparative Analysis with Similar Compounds

To highlight the unique properties of (4-Bromo-1,2-thiazol-5-yl)methanamine hydrochloride, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesNotable Properties
(4-Chloro-1,2-thiazol-5-yl)methanamineChlorine substitution at 4-positionExhibits lower cytotoxicity compared to brominated analogs
5-Bromo-thiazoleBromine at 5-positionKnown for broad-spectrum antimicrobial activity
4-MethylthiazoleMethyl substitution on the thiazole ringExhibits neuroprotective effects

Q & A

Basic: What are the recommended synthetic routes for (4-Bromo-1,2-thiazol-5-yl)methanamine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthesis via Building Blocks : The compound can be synthesized using brominated thiazole precursors. Evidence from Enamine Ltd's Building Blocks Catalogue highlights the use of bromo-thiazole derivatives as intermediates, with purity optimization achieved through reflux conditions and solvent selection (e.g., absolute ethanol) .
  • Reaction Optimization : Adjusting stoichiometric ratios (e.g., 1:1 molar ratio of amine to brominated precursor) and catalytic additives (e.g., glacial acetic acid) can enhance yield. Post-reaction purification involves solvent evaporation under reduced pressure and filtration to isolate the hydrochloride salt .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : Proton (¹H) and carbon (¹³C) NMR confirm the amine and bromothiazole moieties. Coupling constants in ¹H NMR distinguish between thiazole ring protons (typically δ 7.5–8.5 ppm).
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₄H₅BrClN₂S, MW 237.5 g/mol) and isotopic patterns for bromine .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves spatial conformation. Refinement using maximum-likelihood methods (e.g., REFMAC) improves accuracy by incorporating prior phase information and error estimation .

Advanced: How can computational tools like Multiwfn and REFMAC elucidate electronic properties and structural ambiguities?

Methodological Answer:

  • Electronic Structure Analysis : Multiwfn calculates electron localization functions (ELF) and electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites on the thiazole ring. This aids in predicting reactivity in cross-coupling reactions .
  • Crystallographic Refinement : REFMAC refines structural models by optimizing parameters like σ(A) (estimated via free reflections) and resolving discrepancies in bond lengths/angles, particularly around the bromine atom .

Advanced: What strategies resolve contradictions in synthetic yield or purity data across studies?

Methodological Answer:

  • Controlled Variable Testing : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) and compare outcomes using HPLC or GC-MS to identify optimal conditions.
  • Error Analysis : Cross-validate crystallographic data (e.g., thermal displacement parameters) with spectroscopic results to detect impurities or polymorphic forms .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of HCl vapors.
  • Emergency Measures : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention. Refer to OSHA/GHS guidelines for corrosive substances .

Advanced: How can researchers assess the compound’s potential in structure-activity relationship (SAR) studies for drug discovery?

Methodological Answer:

  • Derivatization : Modify the bromine substituent or amine group to create analogs. For example, Suzuki-Miyaura coupling replaces bromine with aryl/heteroaryl groups .
  • Biological Assays : Test analogs in vitro for target binding (e.g., kinase inhibition) using fluorescence polarization or surface plasmon resonance (SPR). Compare IC₅₀ values to establish SAR trends .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Methodological Answer:

  • Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC or employ asymmetric catalysis (e.g., chiral ligands in palladium-mediated reactions).
  • Process Monitoring : Track enantiomeric excess (ee) via circular dichroism (CD) spectroscopy or chiral GC at each step to avoid racemization during scale-up .

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